Cas no 79932-23-3 (1-bromo-3-methylpentan-2-one)

1-bromo-3-methylpentan-2-one structure
1-bromo-3-methylpentan-2-one structure
Product Name:1-bromo-3-methylpentan-2-one
CAS No:79932-23-3
MF:C6H11BrO
MW:179.054941415787
MDL:MFCD20622193
CID:1799353
PubChem ID:12466575
Update Time:2025-04-21

1-bromo-3-methylpentan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Pentanone, 1-bromo-3-methyl-
    • 1-bromo-3-methylpentan-2-one
    • 1-Bromo-3-methyl-2-pentanone
    • SCHEMBL8407864
    • G53822
    • AKOS017529194
    • EN300-249770
    • 79932-23-3
    • DTXSID401309360
    • MDL: MFCD20622193
    • Inchi: 1S/C6H11BrO/c1-3-5(2)6(8)4-7/h5H,3-4H2,1-2H3
    • InChI Key: PNYNRQLIDYPZBP-UHFFFAOYSA-N
    • SMILES: BrCC(C(C)CC)=O

Computed Properties

  • Exact Mass: 177.99933g/mol
  • Monoisotopic Mass: 177.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 80.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.1Ų

1-bromo-3-methylpentan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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$1530.0 2024-06-19
Enamine
EN300-249770-10.0g
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Enamine
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